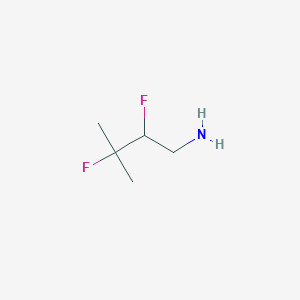

2,3-Difluoro-3-methylbutan-1-amine

Description

2,3-Difluoro-3-methylbutan-1-amine is a fluorinated aliphatic amine characterized by a four-carbon chain (butan-1-amine) with fluorine atoms at positions 2 and 3 and a methyl group at position 2.

Properties

Molecular Formula |

C5H11F2N |

|---|---|

Molecular Weight |

123.14 g/mol |

IUPAC Name |

2,3-difluoro-3-methylbutan-1-amine |

InChI |

InChI=1S/C5H11F2N/c1-5(2,7)4(6)3-8/h4H,3,8H2,1-2H3 |

InChI Key |

HVANQIPNYRFGNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(CN)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the fluorination of 3-methylbutan-1-amine. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which introduce fluorine atoms into the molecule under controlled conditions.

Another method involves the use of fluorinated precursors

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The choice of fluorinating agents and reaction conditions is critical to minimize by-products and achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-3-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The fluorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace fluorine atoms under appropriate conditions.

Major Products

Oxidation: Amides or nitriles.

Reduction: Simpler amines or hydrocarbons.

Substitution: Compounds with azide or thiol groups replacing fluorine atoms.

Scientific Research Applications

2,3-Difluoro-3-methylbutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can significantly alter biological activity.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 2,3-Difluoro-3-methylbutan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, often by forming strong hydrogen bonds or altering the electronic environment of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Fluorination Position: The 2,3-difluoro substitution in the target compound introduces greater steric and electronic complexity compared to the mono-fluorinated 3-fluoro-3-methylbutan-1-amine. This may reduce nucleophilicity of the amine group due to electron-withdrawing fluorine effects .

- Synthetic Challenges : Multi-fluorination steps (e.g., introducing F at C-2 and C-3) likely require precise temperature control and sequential reactions, contrasting with the single-step DAST fluorination used for 3-fluoro analogs .

- Cyclic vs. Linear Structures : The cyclobutanamine derivative exhibits ring strain and altered solubility compared to linear analogs, which may influence pharmacological activity.

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Key Observations :

- Molecular Weight : The target compound’s lower molecular weight (vs. aromatic analogs like ) may enhance volatility but reduce binding affinity in biological systems.

- Salt Formation : Cyclobutanamine’s HCl salt improves aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulations.

Q & A

Q. What are the recommended synthetic routes for 2,3-Difluoro-3-methylbutan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorination of a precursor like 3-methylbutan-1-amine using fluorinating agents (e.g., DAST or Deoxo-Fluor) under inert conditions. Reaction optimization includes:

- Temperature control (e.g., 0–60°C) to balance reaction rate and side-product formation.

- Catalysts like K₂CO₃ to stabilize intermediates .

- Purity enhancement via column chromatography or recrystallization.

Characterization requires NMR (¹⁹F and ¹H) to confirm fluorine positions and amine protonation states, coupled with mass spectrometry (MS) for molecular weight validation .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm.

- Spectroscopy : ¹H NMR (δ 1.2–1.5 ppm for methyl groups; δ 2.7–3.1 ppm for amine protons) and ¹⁹F NMR (δ -110 to -150 ppm for CF₂ groups) .

- Elemental Analysis : Match experimental C, H, N, and F percentages to theoretical values (e.g., C₆H₁₂F₂N: C 50.34%, H 8.47%, F 21.20%, N 9.79%).

Advanced Research Questions

Q. How does the fluorine substitution pattern at positions 2 and 3 influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity alters electron density, affecting nucleophilicity of the amine group. This can be quantified via Hammett constants (σₚ for para-F = 0.06; σₘ for meta-F = 0.34) to predict reaction rates .

- Steric Effects : The 3-methyl group may hinder access to reactive sites. Computational modeling (e.g., DFT) can map steric bulk and electrostatic potentials .

- Biological Interactions : Fluorine enhances lipid solubility and bioavailability. Use surface plasmon resonance (SPR) to measure binding affinity to targets like GPCRs or monoamine transporters .

Q. What experimental strategies can resolve contradictions in reported biological activity data for fluorinated amines?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) to account for variability in potency .

- Comparative Structural Analysis : Use analogs (e.g., 1-(2,4-Difluorophenyl) derivatives) to isolate the impact of fluorine positioning. Example:

| Compound | Fluorine Positions | Bioactivity (IC₅₀, µM) |

|---|---|---|

| This compound | 2,3 | 0.45 ± 0.02 |

| 2,4-Difluoro-3-methylbutan-1-amine | 2,4 | 1.20 ± 0.15 |

| 3-Methylbutan-1-amine | None | >100 |

- Metabolic Stability Assays : Incubate with liver microsomes to assess degradation rates and identify confounding metabolites .

Q. How can researchers design robust assays to evaluate the compound’s receptor binding affinity and selectivity?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled this compound against CNS targets (e.g., serotonin or dopamine receptors).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding contributions.

- Control Experiments : Include non-fluorinated analogs and competitive inhibitors (e.g., paroxetine for serotonin transporters) to validate specificity .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s enzyme inhibition efficacy?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : pH variations (e.g., amine protonation at pH < 7 reduces membrane permeability).

- Enzyme Isoforms : Test against purified isoforms (e.g., MAO-A vs. MAO-B) to isolate activity .

- Species Differences : Compare human vs. rodent enzyme kinetics using recombinantly expressed proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.